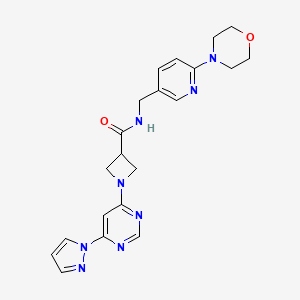
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-((6-morpholinopyridin-3-yl)methyl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-((6-morpholinopyridin-3-yl)methyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C21H24N8O2 and its molecular weight is 420.477. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-((6-morpholinopyridin-3-yl)methyl)azetidine-3-carboxamide is a novel small molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies.
The molecular formula of the compound is C19H22N8O2, with a molecular weight of approximately 394.4 g/mol. Its structure includes a pyrazole and pyrimidine moiety, which are known to confer various biological activities.
The biological activity of this compound is primarily attributed to its ability to modulate signaling pathways involved in cell proliferation and survival. It has been observed to interact with specific protein targets that play critical roles in cancer cell growth and metabolism.
Key Mechanisms:
- Inhibition of mTOR Pathway : Similar compounds have shown the ability to inhibit the mTORC1 signaling pathway, leading to reduced cell proliferation and increased autophagy .
- Adenosine Receptor Modulation : The compound may influence adenosine receptor activity, which is crucial in various physiological processes including inflammation and cancer progression .
Antiproliferative Activity
Research indicates that compounds structurally related to this compound exhibit significant antiproliferative effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MIA PaCa-2 | < 0.5 | Strong antiproliferative effect |
| HeLa | 0.36 | Selective inhibition |
| A375 | 0.5 | Moderate inhibition |
These findings suggest that the compound could serve as a potential therapeutic agent in treating cancers such as pancreatic and cervical cancer.
Study 1: In Vivo Efficacy
In a recent study, the efficacy of the compound was tested in mouse models bearing human tumor xenografts. The results demonstrated a significant reduction in tumor size compared to control groups, indicating its potential for clinical application in oncology.
Study 2: Neurological Impact
Another study explored the effects of this compound on neurodegenerative diseases. Preliminary results showed promising neuroprotective effects, potentially through modulation of neuroinflammatory pathways .
Eigenschaften
IUPAC Name |
N-[(6-morpholin-4-ylpyridin-3-yl)methyl]-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N8O2/c30-21(23-12-16-2-3-18(22-11-16)27-6-8-31-9-7-27)17-13-28(14-17)19-10-20(25-15-24-19)29-5-1-4-26-29/h1-5,10-11,15,17H,6-9,12-14H2,(H,23,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWZQDNGHBDZBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)CNC(=O)C3CN(C3)C4=NC=NC(=C4)N5C=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














